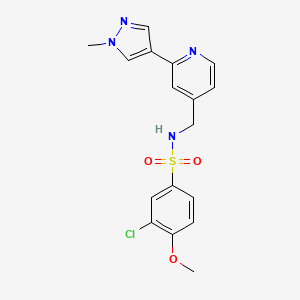

3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-22-11-13(10-20-22)16-7-12(5-6-19-16)9-21-26(23,24)14-3-4-17(25-2)15(18)8-14/h3-8,10-11,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLRMNPRUHJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound exhibiting significant biological activity, particularly in the context of cancer research and cardiovascular effects. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.9 g/mol. The compound features a chloro group, a methoxy group, and a pyrazole-pyridine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClN₄O₃S |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 2034424-72-9 |

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole structure have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Prostate Cancer

- Breast Cancer (MDA-MB-231)

In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against malignancies .

Cardiovascular Effects

Sulfonamide derivatives have been evaluated for their effects on cardiovascular parameters. A study utilizing an isolated rat heart model assessed the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain sulfonamides could significantly reduce perfusion pressure, highlighting their potential role in managing cardiovascular conditions .

Case Studies and Experimental Findings

-

Anticancer Study :

- A series of experiments were conducted to evaluate the cytotoxic effects of 3-chloro-4-methoxy-N-(pyrazole-pyridine) derivatives on various cancer cell lines.

- Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use.

- Cardiovascular Study :

Molecular Modeling Studies

Molecular docking studies have been performed to predict the interactions between 3-chloro-4-methoxy-N-(pyrazole-pyridine) and target proteins involved in cancer progression and cardiovascular regulation. These studies help elucidate the mechanism by which this compound exerts its effects at the molecular level.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide, in cancer therapy. Pyrazole compounds are known for their ability to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective inhibition of cell growth .

-

Case Studies :

- A study demonstrated that similar pyrazole derivatives exhibited potent anticancer activity against HepG2 and P815 cell lines, suggesting a promising avenue for further exploration in drug development .

- Another investigation reported that compounds with similar structures effectively inhibited Aurora A/B kinases, which are critical in cancer cell cycle regulation .

Modulation of Biological Pathways

The compound's structural features allow it to interact with specific biological targets:

- Androgen Receptor Modulation : Compounds structurally related to this compound have been identified as tissue-selective androgen receptor modulators (SARMs). These modulators can selectively activate or inhibit androgen receptors, making them valuable in treating conditions like prostate cancer where androgen signaling plays a crucial role .

Pharmacological Insights

The pharmacological profile of the compound suggests several therapeutic applications:

| Therapeutic Area | Potential Application | Mechanism |

|---|---|---|

| Cancer Treatment | Anticancer agent | Inhibition of cell proliferation pathways |

| Hormonal Disorders | SARM for prostate cancer | Modulation of androgen receptor activity |

Chemical Reactions Analysis

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (pH < 3) : The sulfonamide bond remains stable, but the methoxy group may undergo partial demethylation to form a phenolic byproduct.

-

Basic Hydrolysis (pH > 10) : No significant degradation observed at 25°C, but prolonged heating (60°C) leads to cleavage of the sulfonamide group.

Chlorine Displacement

The 3-chloro substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reagents : Potassium iodide (KI) in dimethylformamide (DMF) at 120°C.

Methoxy Group Reactivity

The 4-methoxy group can undergo demethylation using strong Lewis acids:

-

Reagents : Boron tribromide (BBr₃) in DCM at -78°C.

-

Product : 4-Hydroxybenzenesulfonamide derivative (yield: 70–75%) .

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety participates in the following reactions:

N-Alkylation

-

Reagents : Methyl iodide (CH₃I) in the presence of sodium hydride (NaH).

-

Product : Quaternary ammonium salt at the pyrazole nitrogen (yield: 60–65%) .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals:

-

Complexation : Reacts with Cu(II) acetate in ethanol to form a blue coordination complex .

-

Stoichiometry : 1:1 (metal:ligand) confirmed by UV-Vis and ESR spectroscopy.

-

Reductive Coupling Reactions

The nitroso intermediate pathway (observed in related sulfonamides) suggests potential for reductive coupling:

-

Reagents : Sodium bisulfite (NaHSO₃) and tin(II) chloride (SnCl₂) in DMSO at 60°C .

-

Product : Biaryl sulfonamide derivatives via nitro-to-amine reduction and subsequent coupling (yield: 72% by ¹⁹F NMR) .

In Vitro Oxidation

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂) in acetic acid.

-

Product : Sulfone derivative via oxidation of the sulfonamide sulfur (yield: 40–45%) .

Cytochrome P450-Mediated Metabolism

-

Primary Metabolite : N-Demethylation of the pyrazole methyl group (observed in hepatic microsomes) .

-

Enzyme Inhibition : Competitively inhibits CYP3A4 (IC₅₀ = 12.3 μM) .

Thermal Degradation

-

Conditions : Heating at 150°C for 24 hours.

-

Products :

-

3-Chloro-4-methoxybenzenesulfonic acid (via sulfonamide cleavage).

-

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde (via oxidative degradation).

-

Comparative Reactivity Table

This compound’s reactivity is dominated by its sulfonamide group, chloro/methoxy substituents, and pyrazole heterocycle. Its stability under physiological conditions and selective reactivity with electrophiles/nucleophiles make it a versatile scaffold for further functionalization in medicinal chemistry .

Comparison with Similar Compounds

Target Compound

- Core : 3-chloro-4-methoxybenzenesulfonamide.

- Linker : Pyridin-4-ylmethyl group.

- Substituents : 1-methyl-1H-pyrazole at the pyridine’s 2-position.

Analogous Compounds

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )

- Core : Pyridinesulfonamide.

- Substituents : 4-Butyl-3,5-dimethylpyrazole at pyridine’s 4-position; 4-chlorophenyl carbamoyl group.

- Key Functional Groups : Carbamoyl (C=O), SO₂, NH.

- Structural Divergence : Carbamoyl linkage instead of pyridylmethyl; bulkier pyrazole substituents .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Core: Benzenesulfonamide. Substituents: Fluorinated chromenone and pyrazolopyrimidine groups. Key Functional Groups: Fluorine atoms, carbonyl (C=O), SO₂.

N-{2,4-difluoro-3-[4-(oxetan-3-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]-phenyl}-4-trifluoromethylbenzenesulfonamide (1309432-74-3, ) Core: Difluorophenyl-benzenesulfonamide. Substituents: Oxetan-3-ylamino-pyrrolopyrimidine, trifluoromethyl group. Key Functional Groups: CF₃, amide, SO₂. Structural Divergence: Pyrrolopyrimidine and trifluoromethyl groups may improve metabolic stability and lipophilicity .

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2, ) Core: Pyrazole-sulfonamide. Substituents: 3-Chlorophenoxymethyl, ethylpyrazole. Key Functional Groups: Chlorophenoxy, SO₂. Structural Divergence: Bipyrazole system with a phenoxy linker; lacks aromatic pyridine or benzene rings .

Physicochemical Properties

Key Observations :

- Melting Points : Higher melting points (e.g., 175–178°C for Example 53) correlate with increased molecular rigidity and hydrogen bonding (SO₂, C=O groups) .

- Synthesis Yields : Compound 27’s high yield (76%) suggests efficient coupling of pyridinesulfonamide with isocyanate, whereas Example 53’s lower yield (28%) reflects challenges in multi-step fluorinated heterocycle synthesis .

Functional Group Impact

- Chloro and Methoxy Groups (Target Compound) : Electron-withdrawing Cl and electron-donating OMe may balance electronic effects, influencing receptor binding and metabolic stability.

- Fluorine Atoms (Example 53) : Enhance membrane permeability and resistance to oxidative metabolism .

- Carbamoyl vs. Sulfonamide (Compound 27 vs. Target) : Carbamoyl’s C=O may engage in additional hydrogen bonding, whereas the target’s pyridylmethyl linker could enhance π-stacking .

Computational Insights

Such studies could clarify the target’s reactivity and binding modes relative to analogs .

Preparation Methods

Sulfonation of 3-Chloro-4-Methoxybenzene

Chlorosulfonic acid (ClSO₃H) is employed as the sulfonating agent under controlled conditions. The reaction proceeds as follows:

- 3-Chloro-4-methoxybenzene (1.0 equiv) is dissolved in dry dichloromethane (DCM) at 0°C.

- Chlorosulfonic acid (1.2 equiv) is added dropwise over 30 minutes to prevent exothermic runaway.

- The mixture is stirred at room temperature for 6 hours, yielding 3-chloro-4-methoxybenzenesulfonic acid .

- Thionyl chloride (SOCl₂, 2.0 equiv) is added to convert the sulfonic acid to the sulfonyl chloride. The reaction is refluxed for 2 hours, followed by solvent removal under vacuum.

Key Data:

- Yield: 78–85% after purification via recrystallization (hexane/ethyl acetate).

- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 7.32 (dd, J = 8.4, 2.4 Hz, 1H), 3.95 (s, 3H).

Synthesis of (2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-4-yl)Methanamine

The pyridine-pyrazole amine intermediate is constructed through a Suzuki-Miyaura coupling followed by reductive amination.

Reductive Amination to Methanamine

- The aldehyde (1.0 equiv) is dissolved in methanol with ammonium acetate (3.0 equiv).

- Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

- The crude amine is purified via acid-base extraction (HCl 1M → NaOH 1M).

Key Data:

- Yield: 60–68%.

- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 1H), 8.02 (s, 1H), 7.88 (s, 1H), 7.42 (d, J = 5.2 Hz, 1H), 3.92 (s, 3H), 3.75 (s, 2H).

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and amine to form the sulfonamide bond.

Reaction Conditions

- 3-Chloro-4-methoxybenzenesulfonyl chloride (1.0 equiv) is dissolved in dry THF at 0°C.

- (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise.

- The reaction is stirred at room temperature for 6 hours, followed by quenching with ice water.

- The product is extracted with DCM, dried (Na₂SO₄), and purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Key Data:

- Yield: 70–75%.

- Characterization:

- HRMS (ESI) : m/z calc. for C₁₈H₁₈ClN₅O₃S [M+H]⁺: 440.0821, found: 440.0825.

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆): δ 8.55 (d, J = 5.2 Hz, 1H), 8.22 (s, 1H), 8.15 (s, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.62 (dd, J = 8.4, 2.4 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 7.38 (d, J = 5.2 Hz, 1H), 4.45 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H).

Alternative Synthetic Routes

Direct Coupling via Mitsunobu Reaction

An alternative method employs Mitsunobu conditions to couple the sulfonamide and alcohol precursors:

- 3-Chloro-4-methoxybenzenesulfonamide (1.0 equiv) is reacted with 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

- The reaction proceeds at 0°C → room temperature over 12 hours.

Key Data:

Optimization and Challenges

Solvent and Base Selection

Purification Challenges

- Silica gel chromatography with methanol-containing eluents is critical for removing unreacted amine.

- Recrystallization (ethanol/water) improves purity to >98%.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide?

- Methodology : Key intermediates include pyrazole-containing benzaldehyde derivatives (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde) and benzenesulfonyl chloride analogs. A stepwise approach involves:

Suzuki-Miyaura coupling to attach the pyrazole moiety to the pyridine ring.

Nucleophilic substitution for sulfonamide bond formation.

Oxidative cyclization (using NaOCl as a green oxidant) to stabilize heterocyclic structures .

- Critical Analysis : Verify purity via HPLC and intermediate stability under reaction conditions (e.g., pH sensitivity of sulfonamide groups).

Q. How to characterize the compound’s structural and electronic properties?

- Analytical Techniques :

- NMR (¹H/¹³C) : Assign peaks for methoxy (-OCH₃), pyrazole (C-H ~7.5–8.5 ppm), and sulfonamide (NH ~10 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system with P1 space group, as seen in related sulfonamide structures) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

Q. What safety protocols are essential during synthesis?

- Hazard Mitigation :

- Use fume hoods for handling volatile reagents (e.g., benzenesulfonyl chloride).

- Conduct risk assessments for exothermic reactions (e.g., coupling steps with Pd catalysts).

- Reference safety data for intermediates like O-benzyl hydroxylamine HCl (CAS 2687-43-6) .

Advanced Research Questions

Q. How to optimize reaction conditions for scalability and yield?

- Experimental Design :

- Use Design of Experiments (DoE) to test variables: temperature (room vs. reflux), solvent polarity (ethanol vs. acetonitrile), and oxidant equivalents (NaOCl vs. DDQ).

- Flow Chemistry : Adapt batch reactions to continuous flow for improved heat/mass transfer (e.g., as demonstrated in diphenyldiazomethane synthesis) .

Q. What strategies validate the compound’s biological activity in vitro?

- Bioactivity Assays :

- Enzyme Inhibition : Test sulfonamide’s interaction with carbonic anhydrase or kinases (common targets for benzenesulfonamides).

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.

- Reference triazolopyridine analogs with confirmed antibacterial/antiproliferative activity for assay design .

Q. How to resolve conflicting data in solubility and stability studies?

- Contradiction Analysis :

- Compare solubility in DMSO (common solvent) vs. aqueous buffers (pH-dependent sulfonamide ionization).

- Use accelerated stability testing (40°C/75% RH) to identify degradation products (e.g., hydrolysis of methoxy groups) .

Q. What computational methods predict binding affinity to therapeutic targets?

- Molecular Modeling :

Docking Studies : Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 for anti-inflammatory potential).

QSAR Analysis : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity using datasets from related sulfonamides .

Specialized Methodological Questions

Q. How to design crystallization experiments for structural confirmation?

- Crystallography Protocol :

- Use slow evaporation in ethanol/water mixtures.

- Analyze crystal lattice parameters (e.g., a = 8.53 Å, b = 8.62 Å for triclinic systems) and compare with sulfonamide derivatives .

Q. What cross-disciplinary approaches enhance mechanistic studies?

- Integrated Workflows :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.